2-(Benzylamino)-5-hydroxynaphthoquinone
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Overview
Description
2-(Benzylamino)-5-hydroxynaphthoquinone is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely studied for their potential applications in medicine, chemistry, and industry. The compound’s structure consists of a naphthoquinone core with a benzylamino group at the 2-position and a hydroxyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-5-hydroxynaphthoquinone typically involves the chemo-selective reaction of 2,3-dichloro-1,4-naphthoquinone with benzylamine. This reaction is carried out under controlled conditions to ensure high yield and purity of the product . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-5-hydroxynaphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various naphthoquinone derivatives, hydroquinones, and substituted benzylamino compounds.
Scientific Research Applications
2-(Benzylamino)-5-hydroxynaphthoquinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Its potential as a therapeutic agent for various diseases, including cancer and bacterial infections, is being explored.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-5-hydroxynaphthoquinone involves its interaction with cellular targets, leading to the disruption of cellular processes. The compound can inhibit enzymes involved in cellular respiration and DNA synthesis, leading to cell death. It also generates reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylamino)-1,4-naphthoquinone
- 2-(Alkylamino)-3-chloro-1,4-naphthoquinone
- 2-(2-Pyridylmethylamino)-1,4-naphthoquinone
Uniqueness
2-(Benzylamino)-5-hydroxynaphthoquinone is unique due to the presence of both a benzylamino group and a hydroxyl group on the naphthoquinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H13NO3 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-(benzylamino)-5-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C17H13NO3/c19-14-8-4-7-12-16(14)15(20)9-13(17(12)21)18-10-11-5-2-1-3-6-11/h1-9,18-19H,10H2 |
InChI Key |
ZGXJYIJRVRDNDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=O)C3=C(C2=O)C=CC=C3O |
Origin of Product |
United States |
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